molecular formula C17H17N5O3S B2355333 ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 915891-12-2

ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2355333
CAS No.: 915891-12-2
M. Wt: 371.42
InChI Key: BOBKAHCDCJIRJR-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate” is a complex organic molecule that contains several functional groups, including an ethyl ester, a benzamide, a tetrazole, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several spectroscopic techniques, such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .

Scientific Research Applications

Synthesis and Characterization

Synthesis Methodologies

Several studies have focused on the synthesis of ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate and related compounds. For instance, a novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was designed and synthesized via the cyclization of thioamide with 2-chloroacetoacetate, showcasing the potential for creating diverse chemical structures starting from similar precursors (Tang Li-jua, 2015).

Characterization Techniques

The characterization of these compounds utilizes various analytical techniques. The structures of synthesized compounds are established through IR, 1H NMR, and MS spectra, providing insights into the molecular architecture and chemical properties of these compounds.

Potential Biological Activities

Antimicrobial and Antioxidant Activities

Some derivatives of this compound have been evaluated for their antimicrobial and antioxidant properties. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates synthesized from related compounds have shown promising antimicrobial activity and have been subject to docking studies to understand their interaction with microbial proteins (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).

Anti-Inflammatory Activities

Furthermore, certain ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities. These studies highlight the potential of such compounds in pharmacological applications, particularly in managing oxidative stress and inflammation (K. Madhavi, G. Sreeramya, 2017).

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[3-(tetrazol-1-yl)benzoyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-4-25-17(24)14-10(2)11(3)26-16(14)19-15(23)12-6-5-7-13(8-12)22-9-18-20-21-22/h5-9H,4H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBKAHCDCJIRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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